The synthesis of Elarofiban involves several key steps, starting from the preparation of specific intermediates. A practical synthesis route includes:
Optimization of these synthetic routes is critical for industrial production, focusing on cost-effectiveness and scalability while maintaining high purity levels .
Elarofiban's molecular structure features a distinct arrangement that facilitates its function as an antagonist to the glycoprotein IIb/IIIa receptor. Its structure can be summarized as follows:
The three-dimensional conformation of Elarofiban allows it to effectively mimic fibrinogen, thereby inhibiting its interaction with the receptor .
Elarofiban participates in various chemical reactions that can modify its structure or enhance its functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Elarofiban's mechanism of action primarily involves its binding to the glycoprotein IIb/IIIa receptor on activated platelets. By preventing fibrinogen from binding to this receptor, Elarofiban effectively inhibits platelet aggregation. This action is vital in preventing thrombus formation, which can lead to serious cardiovascular events such as myocardial infarction.
The binding affinity of Elarofiban is notably high, with an IC50 value of approximately 0.15 nM, indicating its potent inhibitory effect on platelet aggregation . Studies have shown that Elarofiban can inhibit thrombin-induced platelet aggregation in human gel-filtered platelets and platelet-rich plasma responses to various agonists including collagen and adenosine diphosphate .
Elarofiban exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation and delivery methods for therapeutic applications .
Elarofiban has significant applications across various scientific fields:
Moreover, derivatives of Elarofiban are being researched for use as radiotracers in positron emission tomography imaging, enhancing the ability to visualize thrombus formation in vivo .
The development of Elarofiban followed a paradigm shift in antiplatelet therapy, targeting the integrin αIIbβ3 (GP IIb/IIIa) receptor—a key mediator of platelet aggregation. Early peptide-based inhibitors like abciximab (a monoclonal antibody) and eptifibatide (a cyclic heptapeptide) demonstrated clinical efficacy but faced limitations:
Elarofiban emerged from efforts to design orally active, nonpeptide antagonists using structure-based drug design (SBDD). Key principles included:
Table 1: Evolution of GP IIb/IIIa Inhibitors
Generation | Example | Chemical Class | Limitations |
---|---|---|---|
Peptide | Abciximab | Chimeric monoclonal antibody | Immunogenicity, IV-only administration |
Peptidomimetic | Eptifibatide | Cyclic heptapeptide | Short half-life, IV infusion required |
Nonpeptide | Elarofiban | Tyrosine-derived small molecule | Optimized for oral bioavailability |
Elarofiban’s structure (C₂₂H₂₄F₂N₄O₅S) integrates distinct pharmacophores critical for αIIbβ3 antagonism:
Benzylamine Scaffold
Sulfonamide Linker
Tyrosine-Derived Bioisostere
Table 2: Key Structural Motifs and Functions in Elarofiban
Structural Motif | Role in Target Engagement | Impact on Drug Properties |
---|---|---|
Benzylamine core | Rigid spacer for pharmacophore alignment | Reduces entropic penalty upon binding |
Sulfonamide linker (-SO₂NH-) | H-bonds with β3 Tyr122/Asn215 | Enhances binding specificity & solubility |
3,5-Difluoro-tyrosine | Mimics RGD aspartate; coordinates MIDAS Mg²⁺ | Improves membrane permeability & stability |
Elarofiban belongs to a class of tyrosine-based αIIbβ3 antagonists designed for oral delivery. Key competitors and their SAR distinctions include:
RUC-1 to RUC-4 Series
Elarofiban vs. RUC-4
Table 3: Comparative Profile of Tyrosine-Derived αIIbβ3 Antagonists
Compound | Core Structure | αIIbβ3 IC₅₀ (nM) | Selectivity (αIIbβ3:αvβ3) | Oral Bioavailability |
---|---|---|---|---|
RUC-1 | Phenol-sulfonamide | >1,000,000 | Not determined | Negligible |
RUC-2 | Tyrosine-sulfonamide | 200 | 10:1 | Low (<5%) |
RUC-4 | 3-F-tyrosine-sulfonamide | 50 | >500:1 | Low (<5%) |
Elarofiban | 3,5-F₂-tyrosine-benzylamine | 18 | >500:1 | Moderate (20-30%) |
Mechanistic Implications of Fluorination
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7